molecular formula C13H17ClN4O2S B2501803 [(6-chloropyridin-3-yl)methyl](methyl){2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine CAS No. 161184-79-8

[(6-chloropyridin-3-yl)methyl](methyl){2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine

Cat. No. B2501803
CAS RN: 161184-79-8
M. Wt: 328.82
InChI Key: DTMGNBFBODNDAR-ACCUITESSA-N
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Description

The compound is also known as 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine . It has a molecular weight of 227.72 . The IUPAC name is 3-((6-chloropyridin-3-yl)methyl)thiazolidin-2-imine .


Synthesis Analysis

Imidacloprid, a similar compound, is reduced by activated Fe in concentrated HCl to obtain a dis-nitro imidacloprid . This process is characterized by IR, PMR, and LC-MS/MS spectral analysis . Various methods of homogeneous and heterogeneous catalytic hydrogenations have been reported .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H10ClN3S/c10-8-2-1-7(5-12-8)6-13-3-4-14-9(13)11/h1-2,5,11H,3-4,6H2 .


Chemical Reactions Analysis

Photolysis in water gives 6-chloronicotinaldehyde, N-methylnicotinic acid amide, 1-(6-chloro-3-pyridinyl)methyl-2-imidazolinone, and 6-chloro-3-pyridylmethylethylenediamine which are identified as main degradates together with a complex mixture of degradation products .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 236.9±25.0 °C and a predicted density of 1.149±0.06 g/cm3 .

Future Directions

There is a patent that mentions amine derivatives which contain a 6-chloro-3-pyridyl group and have a carboxyl group on the nitrogen atom, as well as the fungicidal activities and insecticidal activities thereof . This suggests potential future directions for research and development of similar compounds.

properties

IUPAC Name

(2E)-N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-ylidene)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O2S/c1-17(8-10-3-4-12(14)16-7-10)9-11(18(19)20)13-15-5-2-6-21-13/h3-4,7,15H,2,5-6,8-9H2,1H3/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMGNBFBODNDAR-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C(C=C1)Cl)CC(=C2NCCCS2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C(C=C1)Cl)C/C(=C\2/NCCCS2)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-chloropyridin-3-yl)methyl](methyl){2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine

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